叔丁基乙基3-羟基丙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

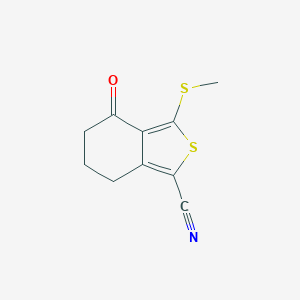

The synthesis of carbamate esters, including compounds like "tert-Butyl ethyl3-hydroxypropylcarbamate," typically involves the reaction of alcohols with isocyanates or urea derivatives. A study on the synthesis of similar compounds shows that tert-butyl carbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using a methanol-water mixture with sodium benzenesulfinate and formic acid, indicating a pathway for the synthesis of tert-butyl hydroxycarbamates (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of carbamate esters, including tert-butyl derivatives, is characterized by X—H···O (X = N,O) hydrogen bonds, creating layered structures. This hydrogen bonding plays a critical role in stabilizing the molecular structure and influencing its chemical behavior (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl carbamates engage in various chemical reactions, serving as intermediates in the synthesis of biologically active compounds. Their reactivity includes nucleophilic substitution and reduction processes, highlighting their utility in creating complex organic molecules (Zhao et al., 2017).

科学研究应用

-

The tert-butyl group in chemistry and biology :

- The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

-

Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents :

- This study provides a detailed investigation of carbazole (Cz) and 3,6-di-tert-butylcarbazole (t-Bu-Cz) in organic solvents using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent. Energy transfer from vibrationally hot S1 molecules (S1*) to the surrounding solvent molecules takes place with a time constant of 8–20 ps .

- The T1 triplet state is populated by intersystem crossing (ISC) from S1 with a typical quantum yield of 51–56% and shows a lifetime which is typically in the few microseconds regime .

-

Direct and Sustainable Synthesis of Tertiary Butyl Esters :

- Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- The resultant flow process was more efficient, versatile .

属性

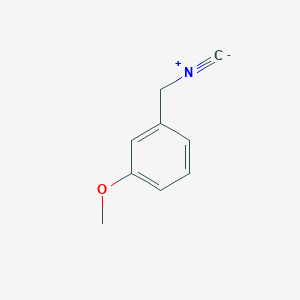

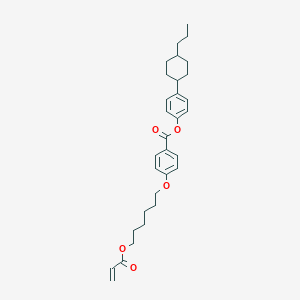

IUPAC Name |

tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRRDGESNRYIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCO)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ethyl3-hydroxypropylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)

![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)